Oral Bioavailability: The Definitive Differentiator from Parenteral Aztreonam
Tigemonam's most critical and quantifiable differentiator is its oral bioavailability, a property absent in its closest clinical analog, aztreonam. A direct comparison from a foundational review states that tigemonam differs from aztreonam in being well absorbed orally by experimental laboratory animals [1]. This was confirmed in an in vivo study, demonstrating that tigemonam is absorbed when administered orally to mice and dogs, leading to effective systemic concentrations, whereas aztreonam requires parenteral administration [2].
| Evidence Dimension | Oral Bioavailability |
|---|---|
| Target Compound Data | Well absorbed following oral administration in mice and dogs [2] |
| Comparator Or Baseline | Aztreonam: Not orally bioavailable; requires parenteral administration [1] |
| Quantified Difference | Qualitative difference: Oral bioavailability in animal models for tigemonam versus no oral bioavailability for aztreonam. |
| Conditions | In vivo absorption study in mice and dogs following oral administration [2]. |
Why This Matters
This directly determines the route of administration, making tigemonam the only viable monobactam candidate for research and development programs targeting an oral formulation.
- [1] Sykes RB, et al. The new monobactams: chemistry and biology. J Clin Pharmacol. 1988;28(2):113-9. View Source
- [2] Clark JM, et al. In vivo evaluation of tigemonam, a novel oral monobactam. Antimicrob Agents Chemother. 1987;31(2):226-9. View Source
